molecular formula C10H12BrNO B14044179 4-Amino-3,4-dihydronaphthalen-1(2H)-one hbr

4-Amino-3,4-dihydronaphthalen-1(2H)-one hbr

Cat. No.: B14044179
M. Wt: 242.11 g/mol
InChI Key: HPNJWDUXICGTIW-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is a chemical compound that belongs to the class of aminotetralins. This compound is characterized by the presence of an amino group at the 4-position and a ketone group at the 1-position of the naphthalene ring system. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reduction can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,8-naphthalimide: Known for its fluorescence properties and used in photophysical studies.

    4-Amino-3,4-dihydronaphthalen-1(2H)-one: The free base form without the hydrobromide salt.

Uniqueness

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrobromide

InChI

InChI=1S/C10H11NO.BrH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H

InChI Key

HPNJWDUXICGTIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1N.Br

Origin of Product

United States

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